2-Amino-4,5-dimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSEMXZKAQARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343873 | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-04-5 | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Gewald reaction remains the most widely employed method for synthesizing 2-amino-4,5-dimethylthiophene-3-carboxamide. As detailed in Progress in Chemical and Biochemical Research, the reaction begins with the condensation of 2-butanone (1 ) and ethyl cyanoacetamide (2 ) in the presence of elemental sulfur and a base, typically morpholine, under reflux conditions in ethanol. The mechanism involves three key stages:
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Knoevenagel Condensation : The base deprotonates ethyl cyanoacetamide, enabling nucleophilic attack on the carbonyl carbon of 2-butanone to form an α,β-unsaturated nitrile intermediate.
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Cyclization : Sulfur participates in a nucleophilic addition to the nitrile group, followed by cyclization to generate the dihydrothiophene ring.
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Aromatization : Oxidation of the dihydrothiophene intermediate yields the fully aromatic thiophene core, with the amino and carboxamide groups positioned at the 2- and 3-positions, respectively.
Standard Reaction Conditions :
Table 1: Key Parameters in Gewald Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | Morpholine | Maximizes cyclization efficiency |
| Solvent | Ethanol | Enhances solubility of intermediates |
| Temperature | Reflux (~78°C) | Accelerates aromatization |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Optimization Strategies for Enhanced Efficiency
While the standard protocol provides moderate yields, modifications to reaction conditions have been explored to improve efficiency:
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Base Selection : Morpholine outperforms alternatives like piperidine or KOH due to its dual role as a base and a mild oxidizing agent, which facilitates aromatization. Substituting morpholine with dimethylamine reduces yields to 50–55%, likely due to incomplete cyclization.
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Solvent Effects : Ethanol is preferred for its ability to dissolve both polar (cyanocetamide) and nonpolar (2-butanone) reactants. Switching to aprotic solvents like DMF or THF results in slower reaction kinetics and lower yields (40–45%).
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Sulfur Stoichiometry : Increasing sulfur from 1.2 to 1.5 equiv marginally improves yields (to 70–72%) but complicates purification due to residual sulfur byproducts.
Alternative Synthetic Approaches
Michael Addition-Cyclization Sequences
Although less common, routes involving Michael addition followed by cyclization have been reported for analogous thiophene derivatives. For example, α-thiocyanatoacetophenone reacts with cyanothioacetamides in the presence of KOH to form dihydrothiophene precursors, which undergo oxidative aromatization. While this method is theoretically applicable to this compound, it requires harsh conditions (e.g., strong bases, elevated temperatures) and offers no yield advantage over the Gewald reaction.
Solid-Phase Synthesis for High-Throughput Production
Recent advances in combinatorial chemistry have enabled solid-phase synthesis of thiophene carboxamides using Wang resin-functionalized intermediates. However, this approach remains experimental for the target compound, with yields below 30% due to challenges in resin cleavage and purification.
Advanced Characterization and Quality Control
Spectroscopic Confirmation of Structure
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IR Spectroscopy : Key absorption bands at 3350 cm⁻¹ (N–H stretch, amino), 1680 cm⁻¹ (C=O, carboxamide), and 2200 cm⁻¹ (C≡N, nitrile intermediate) confirm functional group incorporation.
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¹H NMR : Distinct signals include δ 2.25 ppm (s, 6H, CH₃ groups), δ 6.80 ppm (s, 1H, thiophene H), and δ 7.30 ppm (broad, 2H, NH₂).
Table 2: Comparative NMR Data for Key Intermediates
| Compound | δ (ppm) for CH₃ Groups | δ (ppm) for NH₂ |
|---|---|---|
| Dihydrothiophene intermediate | 2.10, 2.18 | 5.80 (broad) |
| Final product | 2.25 (s) | 7.30 (broad) |
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) ensures >98% purity, with a retention time of 12.3 minutes under standardized conditions. Impurities typically arise from incomplete aromatization or residual sulfur, detectable as minor peaks at 8.5 and 14.1 minutes.
Scalability and Industrial Production Considerations
Challenges in Large-Scale Synthesis
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Exothermicity : The Gewald reaction releases significant heat during the cyclization step, necessitating jacketed reactors with precise temperature control to prevent thermal runaway.
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Sulfur Handling : Residual sulfur necessitates post-reaction treatment with activated charcoal or filtration through celite, adding complexity to large-scale workflows.
Chemical Reactions Analysis
Cyclization with Isothiocyanates
This compound reacts with iso(thio)cyanates under microwave irradiation to form pharmacologically relevant thieno[2,3-d]pyrimidines.
Key Process Characteristics
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Solvent Dependency :
General Reaction Pathway :
-
Intermediate Formation :
-
Cyclization :
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Catalyst | 10% aqueous KOH or Na₂CO₃ |
| Solvent | Ethanol or DMA |
| Temperature | Microwave irradiation (700 W for 3–4 min) or ambient conditions |
| Workup | Precipitation with cyclohexane; recrystallization from ethanol/acetone |
Table 1: Intermediate Compounds
| Compound | Structure | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 3h | 4,5-Dimethyl-2-(phenylcarbamothioyl)amino | 335–337 | 60 |
| 3k | 4,5-Dimethyl-2-(ethylcarbamothioyl)amino | >310 | 40 |
Spectral Data for 3h :
Table 2: Cyclized Products
| Product | Structure | Yield (%) | Physical Properties |
|---|---|---|---|
| 5 | 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno | 60–75 | Yellow solid; m.p. >300°C |
Mechanistic Insights
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Cyclization Mechanism : Proceeds via intramolecular nucleophilic substitution (Sₙ2) or addition-elimination pathways, depending on steric factors.
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Stereochemical Outcome : Exclusive formation of trans-isomers due to steric hindrance in R,S-diastereomers .
Experimental Optimization
Scientific Research Applications
Pharmaceutical Research
Building Block for Drug Synthesis
2-Amino-4,5-dimethylthiophene-3-carboxamide serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have been utilized in the development of new pharmaceuticals aimed at treating viral infections and other diseases. For instance, it has been reported that this compound can be modified to create potent antiviral agents targeting the influenza virus .
Case Study: Antiviral Activity
In a study published in 2017, researchers synthesized a series of furan-carboxamide derivatives that included modifications of thiophene compounds like this compound. These derivatives demonstrated significant inhibitory effects against the H5N1 influenza virus, showcasing the potential of thiophene-based compounds in antiviral drug development . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiophene ring enhanced antiviral potency.
Synthesis of Novel Compounds
Synthesis Pathways
The compound is not only used as a starting material but also plays a vital role in synthesizing novel heterocyclic compounds. For example, it has been effectively utilized to synthesize thieno[2,3-d]pyrimidine derivatives through reactions with substituted aromatic aldehydes . This synthesis pathway highlights its versatility as a synthone in organic chemistry.
| Synthesis Reaction | Product |
|---|---|
| This compound + Aromatic Aldehyde | Thieno[2,3-d]pyrimidine Derivatives |
Biological Activities
Antiviral and Antimicrobial Properties
Research indicates that thiophene derivatives containing amino and carboxyl functional groups exhibit notable antiviral and antimicrobial activities. Specifically, studies have shown that compounds derived from this compound can act as allosteric enhancers for adenosine receptors and possess anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Key Compounds Derived from 2-Aminothiophene Scaffolds
Physicochemical Properties
- Solubility : The carboxamide group in the parent compound enhances water solubility compared to ester (ethyl carboxylate) or nitrile analogs .
- Crystal Packing: Derivatives like 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide exhibit intramolecular hydrogen bonds (N–H⋯O, C–H⋯N), influencing stability and solubility .
- Thermal Stability : Melting points vary significantly; e.g., dihydrothiophene analogs (5ab, 5ac) melt at 251–281°C, higher than the parent compound .
Mechanistic Insights
- Antioxidant Activity: Polar substituents (e.g., carboxamide, nitrile) at position 3 enhance DPPH and NO scavenging by stabilizing radical intermediates .
- Antimicrobial Action: Thienopyrimidine derivatives likely target bacterial cell wall synthesis, though exact mechanisms remain under investigation .
Biological Activity
2-Amino-4,5-dimethylthiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. As a derivative of thiophene, it possesses unique structural features that may influence its interactions with biological targets. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiophene ring substituted with amino and carboxamide functional groups, which are critical for its biological activity. The presence of these functional groups allows for various chemical modifications, enhancing the compound's versatility in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial metabolism.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, although the precise mechanisms remain under investigation.
- Antiviral Properties : There is emerging evidence suggesting potential efficacy against certain viral infections, particularly influenza viruses.
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses considerable antimicrobial potential, warranting further exploration in clinical settings.
Anti-inflammatory Activity
In vitro assays revealed that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in managing inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various pathogenic bacteria, researchers administered varying concentrations of this compound to assess its antimicrobial effects. Results indicated a dose-dependent response with significant bacterial growth inhibition observed at higher concentrations.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to untreated controls.
Q & A
What are the common synthetic routes for 2-amino-4,5-dimethylthiophene-3-carboxamide, and how are intermediates characterized?
Basic Synthesis : The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a precursor) is synthesized by reacting ethyl methyl ketone with cyanoacetanilide derivatives in the presence of sulfur and a base like diethylamine, followed by reflux in ethanol . Intermediate characterization typically involves IR spectroscopy (to confirm NH₂, C=O, and C≡N groups) and ¹H/¹³C NMR for structural elucidation .
Advanced Optimization : To improve yields, researchers employ microwave-assisted synthesis or modify reaction conditions (e.g., solvent selection, catalyst use). For instance, Knoevenagel condensation with substituted benzaldehydes under piperidine catalysis generates acrylamido derivatives with yields up to 94% .
How do intramolecular hydrogen bonds influence the structural stability of this compound?
Crystallographic studies reveal that this compound derivatives are stabilized by intramolecular N–H⋯O and C–H⋯O interactions. For example, in the crystal structure of the N-(2-methoxyphenyl) derivative, these bonds form pseudo-five- and six-membered rings, locking conformational flexibility . Such interactions are critical for designing rigid analogs with enhanced bioactivity.
What methodologies are used to evaluate the biological activities of derivatives, and how are contradictions in data resolved?
Antioxidant/Anti-inflammatory Assays : Derivatives are screened via in vitro DPPH radical scavenging and carrageenan-induced paw edema models. For instance, acrylamido-substituted analogs showed IC₅₀ values <50 µM in antioxidant tests, but discrepancies arise due to substituent electronic effects .
Resolving Contradictions : Conflicting bioactivity data (e.g., varying IC₅₀ values for similar substituents) are addressed by comparing substituent positions (ortho vs. para) and using computational tools like molecular docking to assess binding affinities .
How are advanced analytical techniques applied to confirm compound purity and structure?
Chromatography : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) is standard for purification, achieving >95% purity .
Spectroscopy : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) resolve ambiguities in complex derivatives. For example, compound 23 (N-(2-chlorophenyl) derivative) was confirmed via ¹H NMR coupling patterns and HRMS m/z 489.0921 [M+H]⁺ .
What strategies are employed to enhance solubility and bioavailability of this hydrophobic compound?
Derivatization : Introducing polar groups (e.g., carboxylic acids, amides) improves aqueous solubility. For instance, hydrolysis of ester groups to carboxylic acids (compound 32) increased solubility by 3-fold .
Formulation : Co-crystallization with cyclodextrins or use of nanoemulsions enhances in vivo absorption, critical for anti-inflammatory applications .
How do substituent variations impact electronic properties and reactivity?
Electron-Withdrawing Groups (EWGs) : Cyano or nitro groups at the phenyl ring increase electrophilicity, accelerating nucleophilic attacks in Knoevenagel reactions .
Steric Effects : Bulky tert-butyl substituents reduce reaction rates but improve metabolic stability. For example, compound 3 (tert-butyl derivative) showed prolonged half-life in pharmacokinetic studies .
What are the challenges in scaling up synthesis, and how are they mitigated?
Scale-Up Issues : Exothermic reactions (e.g., sulfur incorporation) require controlled heating and flow chemistry setups to prevent side products .
Purification : Transition from column chromatography to continuous crystallization reduces solvent use and improves yield consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
